8-Fluoroisoquinoline
Overview
Description
8-Fluoroisoquinoline is a fluorinated derivative of isoquinoline, a bicyclic aromatic heterocycle. Isoquinoline itself is a structural isomer of quinoline and is widely found in naturally occurring alkaloids.
Mechanism of Action
Target of Action
8-Fluoroisoquinoline is a fluorinated isoquinoline, a class of compounds that have attracted widespread attention due to their unique characteristics such as biological activities and light-emitting properties . .
Mode of Action
It is known that fluorinated isoquinolines exhibit various bioactivities , suggesting that they interact with their targets to induce changes in cellular function.
Biochemical Pathways
Given the bioactivity of fluorinated isoquinolines , it can be inferred that this compound likely interacts with one or more biochemical pathways to exert its effects.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that this compound has good bioavailability.
Result of Action
Given the known bioactivity of fluorinated isoquinolines , it can be inferred that this compound likely induces changes at the molecular and cellular level.
Action Environment
It is known that environmental factors can influence the fluorescence of certain hydroxyquinolines , which may suggest that similar factors could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroisoquinoline can be achieved through several methods:
Direct Fluorination: This involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Pre-Fluorinated Precursors: Another approach involves the cyclization of precursors that already contain a fluorinated benzene ring.
Industrial Production Methods: Industrial production of this compound typically follows the direct fluorination method due to its efficiency and scalability. The use of continuous flow reactors and advanced fluorinating agents allows for the large-scale production of this compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoroisoquinoline undergoes various chemical reactions, including:
Electrophilic Substitution: The fluorine atom on the isoquinoline ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing fluorine atom.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as silver nitrate and other electrophilic agents are commonly used.
Nucleophilic Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are typically used.
Major Products: The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications .
Scientific Research Applications
8-Fluoroisoquinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
6-Fluoroisoquinoline: Similar to 8-Fluoroisoquinoline but with the fluorine atom at the 6-position.
7-Fluoroisoquinoline: Another positional isomer with unique properties and applications.
Fluoroquinolines: These compounds have a similar fluorinated aromatic structure but differ in their core ring system, leading to distinct chemical and biological properties.
Uniqueness: this compound is unique due to its specific fluorine substitution pattern, which imparts distinct electronic and steric effects.
Properties
IUPAC Name |
8-fluoroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQUCBIWXJSBEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650461 | |
Record name | 8-Fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1075-00-9 | |
Record name | 8-Fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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